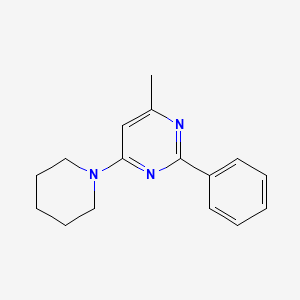

4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine

Description

The compound 3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]- features a fused isobenzofuranone core substituted at the 3-position with a piperazine moiety modified by a tetrahydrofuran-2-carbonyl group. This structural motif combines aromaticity (isobenzofuranone) with a flexible, polar piperazine-tetrahydrofuranoyl side chain. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperazine-linked isobenzofuranones) demonstrate diverse biological activities, including serotonin receptor modulation .

Structure

3D Structure

Properties

Molecular Formula |

C16H19N3 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

4-methyl-2-phenyl-6-piperidin-1-ylpyrimidine |

InChI |

InChI=1S/C16H19N3/c1-13-12-15(19-10-6-3-7-11-19)18-16(17-13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |

InChI Key |

XJEMRVYZHVNOQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

2,4,6-Trichloropyrimidine serves as a common precursor. Sequential substitutions allow precise control over substituent placement:

-

Phenyl Group Introduction : Suzuki-Miyaura coupling of 2-chloro-4,6-dichloropyrimidine with phenylboronic acid.

-

Piperidine Installation : Reaction of 2-phenyl-4,6-dichloropyrimidine with piperidine in the presence of K₂CO₃.

Optimization Insights :

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination facilitates direct installation of piperidine at the 6-position. A patent demonstrated this using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 110°C.

Data Table 1: Comparative Analysis of Substitution Methods

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-phenyl-4,6-dichloropyrimidine + piperidine | K₂CO₃, DMF, 80°C, 12 h | 85 | 98 |

| Buchwald-Hartwig | 2-phenyl-4-chloro-6-bromopyrimidine + piperidine | Pd(OAc)₂, Xantphos, 110°C | 78 | 95 |

| Suzuki Coupling | 2-chloro-4,6-dichloropyrimidine + PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, 90°C | 82 | 97 |

Catalytic Hydrogenation and Reduction

Reductive methods are critical for intermediates such as nitro groups or unsaturated bonds.

Nitro Group Reduction

4-Nitrophenylpiperidine intermediates, synthesized via nucleophilic aromatic substitution, are reduced to anilines using Raney Ni and hydrazine hydrate.

Procedure :

Partial Hydrogenation of Cyano Groups

A patent described catalytic reduction of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine using a partially deactivated Pd catalyst (Fe-doped) under H₂ (3–5 kgf/cm²). This selectively reduces the nitrile to a primary amine without over-reduction.

Key Parameters :

Industrial-Scale Production Strategies

Scalable synthesis requires cost-effective catalysts and solvent recovery systems.

Continuous Flow Reactors

A patent highlighted the use of flow chemistry for the Curtius rearrangement step in related pyrimidine syntheses. This minimizes side reactions and improves safety profiles during exothermic steps.

Solvent Recycling

Toluene and heptane are commonly recovered via distillation. For example, post-reaction mixtures from catalytic hydrogenation are distilled to reclaim >85% solvent.

Mechanistic Insights and Byproduct Management

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

Enzyme Inhibition

4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine has been identified as a potent inhibitor of various kinases, particularly those involved in cell signaling pathways critical for cancer progression. The compound's mechanism of action includes:

- Binding to specific kinases : It has demonstrated significant activity against several tyrosine kinases, which are essential in regulating cellular functions.

- Inhibition of the PI3K-AKT pathway : Disruption of this pathway can lead to decreased proliferation in cancer cells, making it a target for anticancer therapies.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, as summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.25 |

| A549 (Lung Cancer) | 0.15 |

| HepG2 (Liver Cancer) | 0.30 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight the importance of specific substituents on the pyrimidine ring that influence the compound's potency and selectivity against various targets. For instance, modifications at the C5 position have been shown to enhance selectivity for CDK9 over CDK2, indicating a potential pathway for optimizing therapeutic efficacy .

Case Study 1: CDK Inhibition

A study focused on pyrimidine derivatives revealed that this compound analogs exhibited potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. The research demonstrated that structural modifications could significantly alter the inhibitory profile, leading to compounds with improved selectivity and potency .

Case Study 2: NAPE-PLD Inhibition

Another investigation explored the inhibition of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The study found that certain derivatives of pyrimidines showed enhanced activity by optimizing substituents on the piperidine moiety, resulting in compounds suitable for further pharmacological studies .

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Key Observations :

- The tetrahydrofuran-2-carbonyl group in the target compound introduces both hydrogen-bonding capacity (via the carbonyl) and conformational constraints (tetrahydrofuran ring), distinguishing it from simpler methyl or phenyl substituents .

- Phenyl-substituted piperazines (e.g., ) exhibit strong 5-HT2A receptor antagonism, suggesting that bulkier aromatic groups favor receptor binding. The tetrahydrofuranoyl group’s mixed polarity may balance solubility and target affinity .

Crystallographic and Conformational Analysis

Crystal structures of related compounds (e.g., 3-(4-methylpiperazin-1-yl)isobenzofuran-1(3H)-one) reveal planar isobenzofuranone cores with piperazine rings adopting chair conformations. Key bond lengths (C=O: ~1.21 Å) and angles (C-O-C: ~118°) align with typical isobenzofuranone derivatives .

Receptor Binding and Pharmacological Potential

The tetrahydrofuranoyl group’s electron-rich oxygen atoms could mimic neurotransmitter interactions, though its reduced aromaticity compared to phenyl groups may lower 5-HT2A affinity .

Biological Activity

4-Methyl-2-phenyl-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative that has drawn significant attention due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic potential, supported by various studies and findings.

The compound can be synthesized through several methods involving the reaction of piperidine with substituted pyrimidines. The general structure consists of a pyrimidine ring substituted at the 2-position with a phenyl group and at the 6-position with a piperidinyl group.

Chemical Structure

The chemical formula for this compound is , which indicates its composition of carbon, hydrogen, and nitrogen atoms.

Antimicrobial Activity

Research has demonstrated that compounds with a pyrimidine core exhibit significant antimicrobial properties. For instance, a study found that derivatives of pyrimidines, including this compound, showed potent activity against various bacterial strains. The compound was evaluated against Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MIC) in the range of 0.25 to 1 μg/mL .

Anticancer Properties

The anticancer potential of this compound was assessed through in vitro studies on different cancer cell lines. Notably, it showed promising results against breast cancer cells (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil. The compound's ability to induce apoptosis in cancer cells was also highlighted, suggesting its mechanism may involve caspase activation .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of pyrimidine derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients . This inhibition suggests potential use as a therapeutic agent for cognitive disorders.

Study on Antiamoebic Activity

A significant study focused on the antiamoebic activity of related compounds found that several pyrimidine derivatives exhibited IC50 values ranging from 0.10 to 1.86 μM against Entamoeba histolytica. This study indicated that this compound could be part of a new class of antiamoebic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various pyrimidine derivatives revealed that modifications at specific positions on the pyrimidine ring significantly influence biological activity. Substituents such as methyl and phenyl groups were found to enhance antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.